5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, also known as 5-chloro-4-chloro-pyrazole-3-carboxylic acid (CCP), is an organic compound with a wide range of applications in the scientific research field. CCP is a white crystalline solid with a melting point of 105-107°C and a molecular weight of 250.7 g/mol. It is soluble in water, ethanol, and other polar solvents. CCP is commonly used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.
Scientific Research Applications
1. Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various pyrazole derivatives. Studies have shown the importance of correct identification of regioisomers formed in the synthesis process, which can be challenging and often requires single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).
2. Chemical Hybridizing Agents
- Derivatives of this compound, particularly 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, have been identified as chemical hybridizing agents in wheat and barley, showcasing their potential in agricultural applications (Beck et al., 1988).
3. Antifungal and Antimicrobial Activity
- Some derivatives exhibit significant antifungal activity, particularly against important fruit and crop disease fungi. This has implications for their use in agriculture and plant protection (Liu et al., 2020).
- Additionally, these compounds have shown good to excellent antimicrobial activity, suggesting their potential as antimicrobial agents (Hafez et al., 2016).
4. Molecular and Crystallographic Studies
- The compound has been a subject of detailed molecular and crystallographic studies, providing insights into its structure and properties. Such studies are crucial for understanding the compound's behavior in various applications (Alaşalvar et al., 2014).
5. DNA Gyrase Inhibition and Antibacterial Activity
- Some derivatives have been explored for their DNA gyrase inhibition and related antibacterial activity, particularly against quinolone-resistant clinical isolates of gram-positive bacteria (Tanitame et al., 2005).
6. Applications in Nonlinear Optics
- N-substituted derivatives of this compound have been identified as potential candidates for optical limiting applications, indicating their relevance in the field of nonlinear optics (Chandrakantha et al., 2013).
7. Anti-inflammatory Activities
- Certain analogues have shown significant anti-inflammatory effects, mediated by the inhibition of phospholipase A2. This suggests their potential as therapeutic agents in the treatment of inflammatory diseases (Lokeshwari et al., 2017).
8. Antiobesity Activity
- Diaryl dihydropyrazole-3-carboxamides, related to this compound, have exhibited significant in vivo antiobesity activity, attributed to CB1 receptor antagonism. This opens avenues for their use in obesity management (Srivastava et al., 2007).
properties
IUPAC Name |
5-(2-chlorophenyl)-1-(4-chlorophenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-5-7-11(8-6-10)20-15(9-14(19-20)16(21)22)12-3-1-2-4-13(12)18/h1-9H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZSDFQNYYOXLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2C3=CC=C(C=C3)Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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